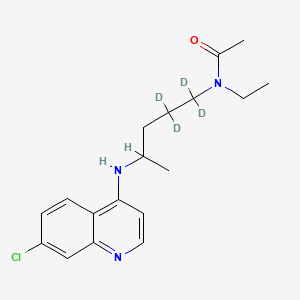

N-乙酰去乙基氯喹-d4

描述

“N-Acetyl Desethyl Chloroquine-d4” is a minor metabolite of chloroquine . It is used as an internal standard for the quantification of N-acetyl desethylchloroquine by GC- or LC-MS . It is not intended for human or veterinary use .

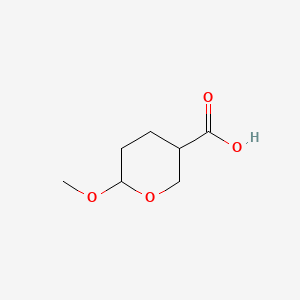

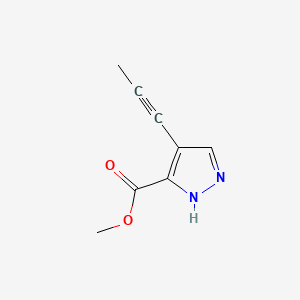

Molecular Structure Analysis

The molecular formula of “N-Acetyl Desethyl Chloroquine-d4” is C18H20ClD4N3O . The InChi Code is InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2 .Physical And Chemical Properties Analysis

“N-Acetyl Desethyl Chloroquine-d4” is a solid with a formula weight of 337.9 . It is slightly soluble in chloroform, DMSO, and methanol .科学研究应用

1. 分析方法开发

- 氯喹和代谢物分析:开发了一种使用高效液相色谱分析人血浆和尿液中的氯喹及其代谢物去乙基氯喹的方法 (Bergqvist & Frisk‐Holmberg, 1980)。

2. 药代动力学研究

- 代谢途径探索:对人肝微粒体中氯喹代谢的研究表明,它被细胞色素 P450 代谢为去乙基氯喹和双去乙基氯喹 (Kim 等,2003)。

3. 药物相互作用和协同作用研究

- 与其他药物的协同作用:对氯喹和 N-乙酰半胱氨酸联合使用的研究表明,对感染伯氏疟原虫小鼠的寄生虫血症和丙二醛水平具有协同作用 (Iskandar & Sudjari, 2016)。

4. 代谢物鉴定

- 人微粒体中的氯喹代谢物:开发了一种使用高效液相色谱和荧光检测法测定人肝微粒体中氯喹及其去乙基化代谢物的方法 (Ducharme & Farinotti, 1997)。

5. 计算机药物研究

- 用于 COVID-19 治疗的计算分析:计算研究将羟氯喹和氯喹代谢物作为治疗 COVID-19 的潜在候选药物 (Vaidya & Vyas, 2020)。

6. 药物机制研究

- 对溶酶体酶转运的影响:探讨了氯喹对溶酶体酶转运的影响,重点是 N-乙酰-β-D-葡萄糖苷酶与大鼠肝脏的识别受体甘露糖-6-磷酸的结合 (Sosa & Bertini, 1985)。

作用机制

Target of Action

N-Acetyl Desethyl Chloroquine-d4 is a minor metabolite of chloroquine . Chloroquine primarily targets the heme polymerase enzyme in Plasmodium species . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme, released during hemoglobin digestion, into non-toxic hemozoin .

Mode of Action

Chloroquine, and by extension N-Acetyl Desethyl Chloroquine-d4, inhibits the action of heme polymerase . This inhibition leads to the accumulation of toxic heme within the parasite, which is detrimental to its survival .

Biochemical Pathways

The primary biochemical pathway affected by N-Acetyl Desethyl Chloroquine-d4 is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform, dmso, and methanol , which may influence its bioavailability.

Result of Action

The primary result of the action of N-Acetyl Desethyl Chloroquine-d4 is the death of the Plasmodium parasite due to the accumulation of toxic heme .

Action Environment

The action of N-Acetyl Desethyl Chloroquine-d4, like that of chloroquine, is influenced by the environment within the Plasmodium parasite. The compound is more effective in acidic environments, such as the food vacuole of the parasite, where heme polymerase is active

安全和危害

未来方向

属性

IUPAC Name |

N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDLFXICTKRYJP-LHJLJATRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

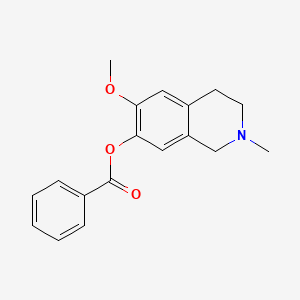

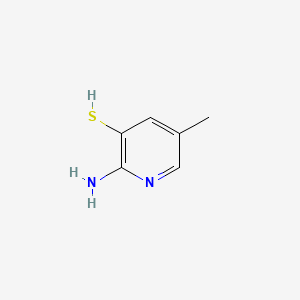

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)

![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)